4-(Perfluorophenoxy)benzaldehyde
Description
4-(Perfluorophenoxy)benzaldehyde is a fluorinated aromatic aldehyde characterized by a perfluorophenoxy substituent at the para position of the benzaldehyde ring. The perfluorophenoxy group (–OC₆F₅) introduces strong electron-withdrawing effects due to the electronegativity of fluorine atoms, which significantly alters the compound’s reactivity, solubility, and electronic properties compared to non-fluorinated analogs. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and advanced materials, where its fluorine-rich structure enhances metabolic stability, lipophilicity, and resistance to oxidative degradation .
Properties
Molecular Formula |
C13H5F5O2 |
|---|---|
Molecular Weight |
288.17 g/mol |
IUPAC Name |
4-(2,3,4,5,6-pentafluorophenoxy)benzaldehyde |
InChI |
InChI=1S/C13H5F5O2/c14-8-9(15)11(17)13(12(18)10(8)16)20-7-3-1-6(5-19)2-4-7/h1-5H |
InChI Key |
CPDJCUKHFXLOKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Perfluorophenoxy)benzaldehyde typically involves a two-step process. The first step is the preparation of the perfluorophenoxy intermediate, which is then reacted with benzaldehyde under specific conditions to form the final product. One common method involves the use of a stable aluminum hemiaminal as a tetrahedral intermediate, which protects the latent aldehyde and facilitates subsequent cross-coupling with organometallic reagents .
Industrial Production Methods
Industrial production methods for 4-(Perfluorophenoxy)benzaldehyde may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of transition metal-catalyzed cross-coupling methods is favored due to their efficiency and ability to produce high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(Perfluorophenoxy)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of 4-(Perfluorophenoxy)benzoic acid.
Reduction: Formation of 4-(Perfluorophenoxy)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(Perfluorophenoxy)benzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Perfluorophenoxy)benzaldehyde involves its interaction with cellular macromolecules, particularly proteins and enzymes. The aldehyde group can form covalent bonds with amino groups in proteins, leading to modifications that affect their function. This compound may also interact with lipid bilayers, altering membrane permeability and affecting cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares 4-(Perfluorophenoxy)benzaldehyde with structurally related benzaldehyde derivatives, emphasizing substituent effects:
*Calculated based on C₁₃H₅F₅O₂.
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Effects: The perfluorophenoxy group (–OC₆F₅) exerts a stronger electron-withdrawing effect than –CF₃ (in 4-(Trifluoromethyl)benzaldehyde), enhancing electrophilicity at the aldehyde group. This property facilitates nucleophilic additions (e.g., condensations with amines or hydrazines) .
- Steric Hindrance: Bulky substituents like –O-C₅H₉ (cyclopentyloxy) or –C₆H₄-C₆H₅ (biphenyl) reduce reactivity in sterically demanding reactions, whereas linear chains (e.g., –O-C₆H₁₃) minimize such effects .
- Lipophilicity: Fluorinated derivatives (e.g., –OC₆F₅, –CF₃) exhibit higher logP values compared to non-fluorinated analogs, improving membrane permeability in bioactive molecules .
Solubility and Stability
- Solubility: Fluorinated derivatives are sparingly soluble in polar solvents (e.g., water) but highly soluble in dichloromethane or DMF. For example, 4-(Trifluoromethyl)benzaldehyde has a solubility of 0.2 g/L in water, while 4-(Perfluorophenoxy)benzaldehyde is virtually insoluble (<0.01 g/L) .
- Oxidative Stability: The –OC₆F₅ group confers resistance to oxidation, outperforming –OCH₃ or –OH-substituted benzaldehydes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
